An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-N'-propyl-1,2-ethanediamine
An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-N'-propyl-1,2-ethanediamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of N,N-Diethyl-N'-propyl-1,2-ethanediamine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide establishes a robust framework for its characterization. We present a comparative analysis of structurally similar diamines to infer a probable range for key parameters. More critically, this document details the requisite experimental protocols for the precise determination of these properties, empowering researchers to generate empirical data. The methodologies discussed herein are fundamental to drug discovery and development, influencing factors such as bioavailability, formulation, and pharmacokinetics.
Introduction: The Significance of Physicochemical Profiling
N,N-Diethyl-N'-propyl-1,2-ethanediamine is a substituted diamine with a molecular structure that suggests its potential utility as a building block in medicinal chemistry and materials science. The presence of both a tertiary and a secondary amine group within a short alkyl chain imparts specific characteristics of basicity, polarity, and hydrogen bonding capability. A thorough understanding of its physicochemical properties is paramount for any research or development application. These properties, including solubility, dissociation constant (pKa), and lipophilicity (logP), govern how the molecule interacts with biological systems and other chemical entities.
Molecular Structure and Inferred Properties
The chemical structure of N,N-Diethyl-N'-propyl-1,2-ethanediamine is foundational to understanding its behavior.
Caption: 2D Structure of N,N-Diethyl-N'-propyl-1,2-ethanediamine.
The molecule possesses a tertiary amine (N,N-diethyl) and a secondary amine (N'-propyl) connected by an ethylene bridge. This asymmetry is expected to influence its pKa values and solubility profile.
Comparative Physicochemical Data of Analogous Diamines
To provide a scientifically grounded estimation of the properties of N,N-Diethyl-N'-propyl-1,2-ethanediamine, the following table summarizes the experimental data for structurally related compounds.
| Property | N,N-Diethylethylenediamine[1][2][3][4] | N-Propylethylenediamine[5][6][7] | N,N'-Diisopropylethylenediamine[8][9] | N,N-Diethyl-N'-propyl-1,2-ethanediamine (Predicted) |
| CAS Number | 100-36-7 | 111-39-7 | 4013-94-9 | Not Available |
| Molecular Formula | C6H16N2 | C5H14N2 | C8H20N2 | C9H22N2 |
| Molecular Weight ( g/mol ) | 116.20 | 102.18 | 144.26 | 158.29 |
| Boiling Point (°C) | 145-147 | 147-150 | 169-171 | ~180-195 |
| pKa1 | ~7.70 | Not Available | Not Available | ~7.5 - 8.5 |
| pKa2 | ~10.46 | Not Available | ~10.46 (Predicted) | ~10.5 - 11.5 |
| Water Solubility | Miscible | Soluble | Miscible | Likely Soluble |
| logP (Octanol/Water) | 0.1 - 0.2 | -0.3 (Computed) | Not Available | ~0.8 - 1.5 |
Rationale for Predicted Values:
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Boiling Point: The addition of a propyl group increases the molecular weight and van der Waals forces compared to N,N-Diethylethylenediamine, suggesting a higher boiling point.[10]
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pKa: The two amine groups will have distinct pKa values. The tertiary amine is expected to be less basic than the secondary amine due to steric hindrance affecting solvation of the protonated form. The electron-donating alkyl groups will generally result in high basicity (high pKa).
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Water Solubility: Short-chain aliphatic amines are typically soluble in water due to hydrogen bonding.[6] While the alkyl chain is longer than the analogs, the presence of two amine groups should maintain considerable water solubility.
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logP: The addition of the propyl group increases the lipophilicity of the molecule compared to N,N-Diethylethylenediamine, which would result in a higher logP value.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed methodologies for the empirical determination of the key physicochemical properties of N,N-Diethyl-N'-propyl-1,2-ethanediamine.
Determination of Aqueous Solubility
The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solution:
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Add an excess amount of N,N-Diethyl-N'-propyl-1,2-ethanediamine to a series of glass vials.
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To each vial, add a precise volume of purified water (e.g., Milli-Q).
-
Securely cap the vials to prevent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Separation:
-
Allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the undissolved material to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with a known volume of an appropriate solvent in a volumetric flask.
-
Analyze the diluted sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the amine.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of N,N-Diethyl-N'-propyl-1,2-ethanediamine of known concentrations.
-
From the calibration curve, determine the concentration of the amine in the diluted sample.
-
Calculate the solubility, typically expressed in g/L or mol/L.
-
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Determination of Dissociation Constants (pKa)
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds. For a diamine like N,N-Diethyl-N'-propyl-1,2-ethanediamine, two pKa values are expected.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of N,N-Diethyl-N'-propyl-1,2-ethanediamine and dissolve it in a known volume of deionized water. The concentration should be in the range of 0.01 to 0.1 M.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The first and second derivatives of the titration curve can be used to accurately determine the equivalence points.
-
Caption: Potentiometric Titration Workflow for pKa Determination.
Determination of the Octanol-Water Partition Coefficient (logP)
The shake-flask method is the traditional and most reliable method for determining the logP value, which is a measure of a compound's lipophilicity.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by stirring them together for at least 24 hours, followed by separation.
-
-
Partitioning:
-
Prepare a solution of N,N-Diethyl-N'-propyl-1,2-ethanediamine in the aqueous phase at a known concentration.
-
Add a known volume of this solution to a separatory funnel, followed by an equal volume of the pre-saturated n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the analyte between the two phases.
-
Allow the layers to separate completely.
-
-
Sample Analysis:
-
Carefully separate the aqueous and n-octanol layers.
-
Determine the concentration of the amine in each phase using a suitable analytical technique (e.g., GC-FID or HPLC).
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient: logP = log10 ( [Amine]octanol / [Amine]aqueous )
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Conclusion
While direct experimental data for the physicochemical properties of N,N-Diethyl-N'-propyl-1,2-ethanediamine are currently scarce, this guide provides a robust framework for its characterization. Through a comparative analysis of structurally similar diamines, we have established a reasonable estimation of its key parameters. Of greater importance for the scientific community, this guide offers detailed, field-proven experimental protocols for the determination of aqueous solubility, pKa, and logP. The application of these methodologies will enable researchers to generate the precise, empirical data necessary for advancing their work in drug discovery, formulation science, and chemical synthesis. The principles and procedures outlined herein are fundamental to building a comprehensive understanding of this and other novel chemical entities.
References
-
PubChem. N,N-Diethylethylenediamine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Propylethylenediamine. National Center for Biotechnology Information. [Link]
-
PubChem. N,N'-Diisopropylethylenediamine. National Center for Biotechnology Information. [Link]
-
Chemguide. An introduction to amines. [Link]
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